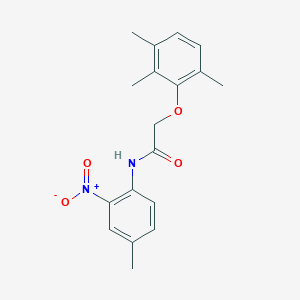
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate, also known as NDI, is a small organic molecule that has gained significant attention in recent years due to its potential applications in various scientific fields. NDI is a versatile compound that can be synthesized using various methods and has shown to have promising results in scientific research.
作用机制
The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate is not fully understood, but it is thought to involve the inhibition of specific enzymes or proteins involved in cell growth and proliferation. 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has also been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has also been found to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate in lab experiments include its ease of synthesis and purification, its versatility as a building block for the development of organic semiconductors, and its potential applications in biomedical research. The limitations of using 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate in lab experiments include its relatively low solubility in water, which may limit its use in certain applications, and its potential toxicity, which may require careful handling and disposal.
未来方向
There are several future directions for research involving 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate, including the development of new synthesis methods for 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate derivatives with improved solubility and biocompatibility, the investigation of the mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate in cancer therapy, and the development of new applications for 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate in materials science and organic electronics. Additionally, the use of 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate in combination with other compounds or therapies may have potential applications in the treatment of various diseases.
合成方法
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate can be synthesized using various methods, including the reaction of 2-naphthylamine with ethyl acetoacetate, followed by cyclization with phthalic anhydride. Another method involves the reaction of 2-naphthylamine with isatoic anhydride, followed by esterification with ethyl chloroformate. The synthesis of 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate is relatively simple, and the compound can be easily purified using column chromatography.
科学研究应用
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has shown potential applications in various scientific fields, including organic electronics, materials science, and biomedical research. In organic electronics, 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been used as a building block for the development of organic semiconductors, which have shown promising results in the development of flexible electronic devices. 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has also been used as a fluorescent probe for the detection of metal ions in solution. In biomedical research, 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been shown to have potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells.
属性
产品名称 |
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate |
|---|---|
分子式 |
C27H17NO5 |
分子量 |
435.4 g/mol |
IUPAC 名称 |
(2-naphthalen-2-yl-2-oxoethyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C27H17NO5/c29-24(19-11-10-17-6-4-5-7-18(17)14-19)16-33-27(32)20-12-13-22-23(15-20)26(31)28(25(22)30)21-8-2-1-3-9-21/h1-15H,16H2 |
InChI 键 |
AOSNYZGCWXOKHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)






![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)

![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)
![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)